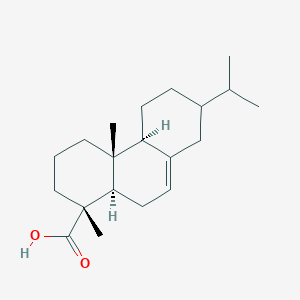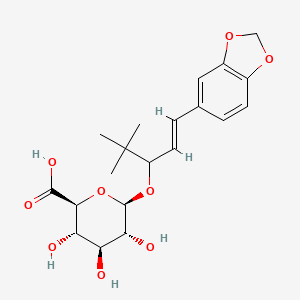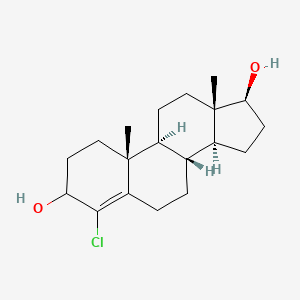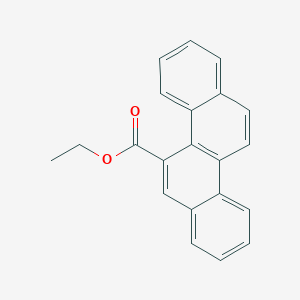
Dutasteride β-Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Dutasteride synthesis involves multiple steps starting from pregnenolone through processes such as esterification, oxidation, hydrolysis, and acylation, leading to the formation of the final compound. This synthesis route is optimized for dutasteride, highlighting its complex synthesis process involving the transformation of pregnenolone into dutasteride through eight steps, including esterification, oxidation, hydrolysis, oxidative ring-opening, cyclization, reduction, oxidization, and acylation, proving its detailed synthesis pathway (Ping, 2006).
Molecular Structure Analysis
The molecular structure of dutasteride is characterized by its ability to inhibit both types 1 and 2 of the 5α-reductase enzyme, responsible for converting testosterone to dihydrotestosterone. Structural analysis through methods like X-ray crystallography has provided insights into its crystalline forms, revealing the presence of unsolvated forms and hydrates, and showcasing the stability and transformation properties of dutasteride under various conditions (Łaszcz et al., 2015; Kaduk et al., 2014).
Chemical Reactions and Properties
Dutasteride interactions and its impurity profile have been extensively studied, showing its binding with proteins like human alpha-2-macroglobulin and the formation of dutasteride-protein complexes. These studies also reveal the chemical stability and reactivity of dutasteride in various conditions, including its interaction with hydrophilic additives which affect its solubility and bioavailability (Zia et al., 2019; Satyanarayana et al., 2007).
Physical Properties Analysis
The physical properties of dutasteride, such as solubility, particle size, and stability, have been analyzed in studies focusing on its formulation into nanostructures for improved delivery. These properties are critical for developing formulations with enhanced bioavailability and reduced systemic effects, as observed in dutasteride-loaded hydroxypropyl-β-cyclodextrin nanostructures and nanostructured lipid carriers (Kim, 2013; Noor et al., 2017).
Chemical Properties Analysis
The chemical properties of dutasteride, including its interaction with enzymes and proteins, its inhibition mechanism against 5α-reductase, and the effects of its metabolites, highlight its complex biochemical profile. Dutasteride's efficacy and safety in treating conditions like benign prostatic hyperplasia are linked to its chemical properties, particularly its ability to inhibit the conversion of testosterone to dihydrotestosterone, significantly impacting prostate volume and urinary symptoms (Roehrborn et al., 2002; Gniazdowska et al., 2021).
Applications De Recherche Scientifique
Nanostructure Development for Enhanced Drug Delivery
Dutasteride-loaded hydroxypropyl-β-cyclodextrin (HP-β-CD) nanostructures were developed to improve the physicochemical properties and oral bioavailability of dutasteride. The study found that these nanostructures increased the supersaturation and dissolution rate of dutasteride, which significantly enhanced its oral bioavailability. The nanostructures were formed using the supercritical antisolvent process, showcasing a potential alternative solid dosage form for dutasteride, offering improved drug delivery and efficacy (Kim, 2013).
Interaction with Epididymal Epithelial Junction Proteins
Research on male rats treated with dutasteride revealed its impact on the fertility of the subjects. Dutasteride significantly suppressed serum dihydrotestosterone (DHT) levels, sperm motility, and fertility. This effect was linked to its influence on the expressions of epididymal epithelial junction proteins, Claudin1 and β-catenin. The results suggested that dutasteride might affect fertility by modulating these proteins and damaging epididymal epithelial cell junctions (Xie et al., 2015).
Binding with Human Alpha-2-Macroglobulin
A study explored the interaction of dutasteride with alpha-2-macroglobulin (α2M), a primary proteinase inhibitor abundant in vertebrate plasma. The research demonstrated that dutasteride binds with α2M, resulting in a decrease in the antiproteolytic potential of α2M. This interaction led to structural changes in α2M and might have implications if dutasteride interacts with α2M under physiological conditions (Zia et al., 2019).
Safety And Hazards
Propriétés
Numéro CAS |
1648593-70-7 |
|---|---|
Nom du produit |
Dutasteride β-Dimer |
Formule moléculaire |
C₄₆H₅₅F₆N₃O₄ |
Poids moléculaire |
4655634 |
Synonymes |
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-in |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







